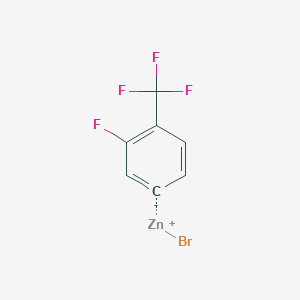
3-Fluoro-4-trifluoromethylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-trifluoromethylphenylzinc bromide typically involves the reaction of 3-Fluoro-4-trifluoromethylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-trifluoromethylbromobenzene+Zn→3-Fluoro-4-trifluoromethylphenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-4-trifluoromethylphenylzinc bromide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the organozinc moiety. It can also participate in coupling reactions, such as the Negishi coupling, which is widely used in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.
Coupling Reactions: Reagents such as alkyl halides, aryl halides, and vinyl halides are used. The reaction conditions often involve the use of a palladium catalyst and a base like triethylamine.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
3-Fluoro-4-trifluoromethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 3-Fluoro-4-trifluoromethylphenylzinc bromide exerts its effects involves the transfer of the organozinc moiety to an electrophilic substrate. This transfer is facilitated by the presence of a catalyst, which activates the zinc-carbon bond, making it more reactive towards the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Trifluoromethylphenylmagnesium bromide
- 3-Fluoro-4-methoxyphenylmagnesium bromide
- 4-Trifluoromethylphenylzinc chloride
Uniqueness
3-Fluoro-4-trifluoromethylphenylzinc bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H3BrF4Zn |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
MKCWEBUSYIBVGJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=[C-]1)F)C(F)(F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


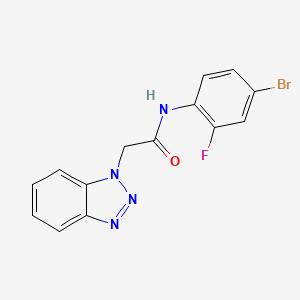
![3-(Naphthalen-2-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14887807.png)

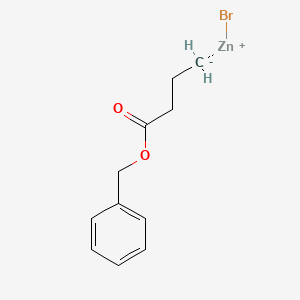
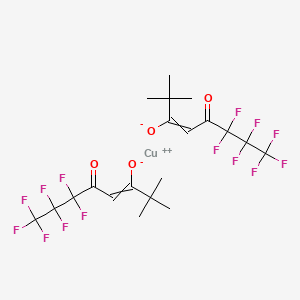
![6-Phenoxy-2-azaspiro[3.3]heptane](/img/structure/B14887839.png)
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
![(3-(2-Methoxyethyl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)(phenyl)methanone](/img/structure/B14887847.png)
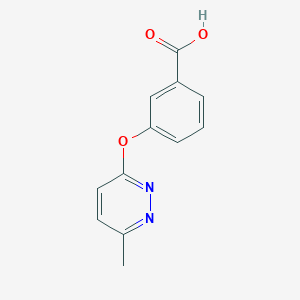
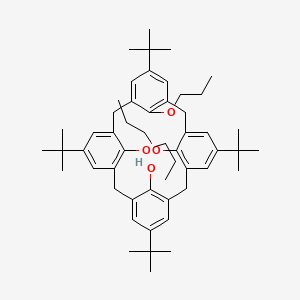
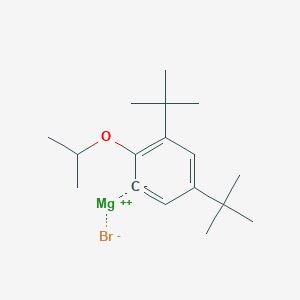
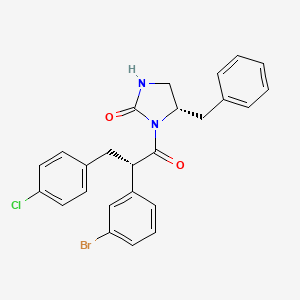
![[3-(2,5-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887882.png)
![[3-Amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid](/img/structure/B14887888.png)
